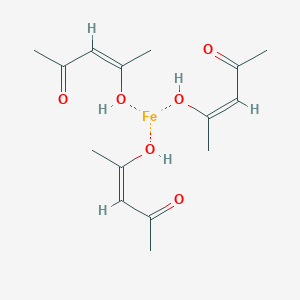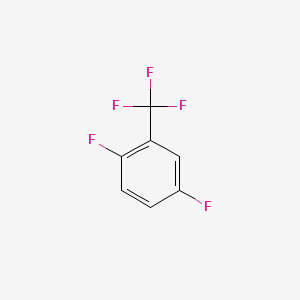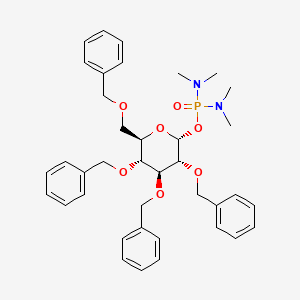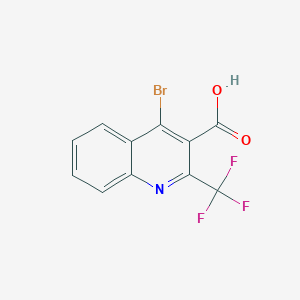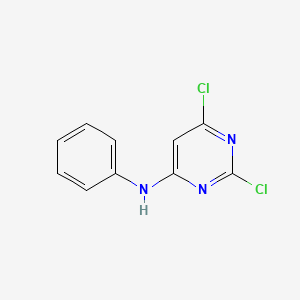
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol
Overview
Description
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is an organic compound featuring a furan ring attached to a propane-1,3-diol backbone with two methyl groups at the second carbon. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the diol moiety.
Mechanism of Action
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . Therefore, it can be inferred that the compound may interact with these microorganisms.
Mode of Action
Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Furan derivatives are known to be important compounds in chemistry, biology, medicine, and materials science . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials .
Result of Action
Furan derivatives have been found to demonstrate moderate antimicrobial activity . This suggests that the compound may have a similar effect.
Action Environment
The synthesis of furan derivatives has been carried out using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the compound may be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with furan and 2,2-dimethylpropane-1,3-diol.
Reaction Conditions: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where furan reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation under controlled conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing industrial purification methods like distillation and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Produces furanones or carboxylic acids.
Reduction: Yields tetrahydrofuran derivatives.
Substitution: Results in halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but differs in the functional groups attached.
2,5-Dimethylfuran: Similar furan structure with different substituents.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is unique due to its combination of a furan ring with a diol backbone, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,10-11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBMXRFHNWVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461877 | |
| Record name | 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-64-9 | |
| Record name | 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


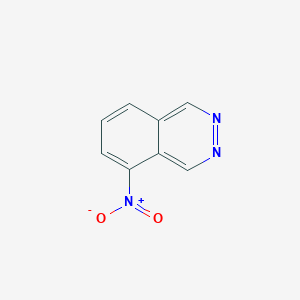

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)
